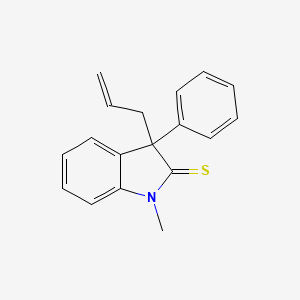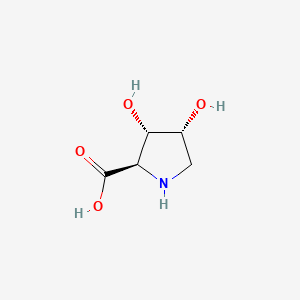
trisodium antimonate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium antimonate(3-) is a compound which contains a metallic element, oxygen, and antimony in an oxidation state of +5 . These compounds adopt polymeric structures with M-O-Sb linkages . They can be considered to be derivatives of the hypothetical antimonic acid H3SbO4, or combinations of metal oxides and antimony pentoxide, Sb2O5 .
Molecular Structure Analysis
The molecular formula of trisodium antimonate(3-) is Na3O4Sb . The average mass is 254.727 Da .Chemical Reactions Analysis
Antimony is brittle and silvery. It’s not very active, but reacts with oxygen, sulfur, and chlorine at high temperatures . Antimony(III) reacts with aqueous ammonia to precipitate white Sb(OH)3 . Sodium hydroxide also precipitates Sb(OH)3, which is amphoteric and dissolves in an excess of hydroxide and in acids . Under moderately acidic conditions, H2S precipitates red Sb2S3 .Safety And Hazards
Trisodium antimonate(3-) is harmful if swallowed or inhaled . It’s toxic to aquatic life with long-lasting effects . It should not be released into the environment . It’s recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .
Propriétés
Numéro CAS |
15593-75-6 |
|---|---|
Nom du produit |
trisodium antimonate(3-) |
Formule moléculaire |
Na.1/3O4Sb |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2,4-diamino-6-oxopyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B1174315.png)
